

# Application Notes and Protocols for the OD36 In Vivo Mouse Model

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## Compound of Interest

Compound Name: OD36

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These application notes provide a detailed protocol for utilizing an in vivo mouse model to evaluate the efficacy of **OD36**, a potent and novel RIPK2 inhibitor. The primary application discussed is in an acute inflammatory setting, specifically a muramyl dipeptide (MDP)-induced peritonitis model. This model is relevant for studying the role of the NOD2-RIPK2 signaling pathway in inflammatory responses and for the preclinical assessment of RIPK2 inhibitors in the context of inflammatory diseases such as Inflammatory Bowel Disease (IBD).

## Introduction to OD36 and RIPK2

**OD36** is a powerful inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with an IC<sub>50</sub> of 5.3 nM.[1] RIPK2 is a crucial kinase that transduces signals from the intracellular peptidoglycan sensors, NOD1 and NOD2.[2] This signaling cascade leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines and chemokines.[2] Dysregulation of the NOD2-RIPK2 pathway has been linked to several inflammatory conditions, making RIPK2 a compelling therapeutic target.[2] **OD36** has also been shown to inhibit ALK2, a kinase implicated in other diseases.[1]

## Application: MDP-Induced Peritonitis Mouse Model

This in vivo model is designed to induce a localized, acute inflammatory response in the peritoneum of mice through the administration of Muramyl Dipeptide (MDP), a component of bacterial cell walls that is recognized by NOD2. The model allows for the assessment of the

anti-inflammatory effects of compounds like **OD36** by measuring the reduction in cellular infiltration into the peritoneal cavity.[\[1\]](#)[\[2\]](#)

#### Key Features of the Model:

- **Acute Inflammation:** The model induces a rapid and measurable inflammatory response.
- **Target-Specific:** The use of MDP specifically activates the NOD2-RIPK2 pathway.
- **Quantitative Endpoints:** Cellular infiltration and gene expression changes provide robust quantitative data.

## Quantitative Data Summary

The following tables summarize the quantitative data from a representative study using the **OD36** in an MDP-induced peritonitis model.

Table 1: Effect of **OD36** on MDP-Induced Cellular Infiltration in Peritoneal Lavage Fluid

Treatment Group	Dose (mg/kg)	Total White Blood Cells (WBC) (cells/mL)	Neutrophils (cells/mL)	Lymphocytes (cells/mL)
Vehicle	-	Increased	Significantly Increased	Increased
OD36	6.25	Significantly Reduced	Significantly Reduced	Reduced
Gefitinib (Reference)	6.25	Reduced	Reduced	Reduced

Note: This table is a qualitative summary based on the provided search results. "Increased" and "Reduced" are relative to a non-MDP treated control group, while "Significantly" indicates a statistically significant change.

Table 2: Effect of **OD36** on Gene Expression in Peritoneal Infiltrate

Gene Category	Target Genes	Expression Change with OD36
RIPK2 Activation Markers	Examples: Ripk2, Nod2	Decreased
Pro-inflammatory Cytokines	Examples: Tnf, Il6, Il1b	Decreased
Chemokines	Examples: Ccl2, Cxcl1	Decreased

Note: This table is a qualitative summary. The search results state that **OD36** reduced the expression of these gene categories more effectively than the reference compound Gefitinib.[\[2\]](#)

## Experimental Protocols

### Protocol 1: MDP-Induced Peritonitis in Mice

This protocol details the steps for inducing peritonitis in mice and administering the test compound **OD36**.

Materials:

- C57BL/6 mice[\[1\]](#)
- **OD36** (HY-19628 or equivalent)[\[1\]](#)
- Muramyl Dipeptide (MDP)
- Vehicle for **OD36** (e.g., appropriate solvent)
- Sterile Phosphate-Buffered Saline (PBS)
- Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

- Animal Acclimation: Acclimate C57BL/6 mice to the facility for at least one week before the experiment.

- Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, **OD36**, Reference compound).
- Compound Preparation: Prepare a solution of **OD36** in a suitable vehicle at the desired concentration for a 6.25 mg/kg dose.[1]
- Compound Administration: Administer the prepared **OD36** solution or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to MDP administration.[1][2]
- MDP Induction: Prepare a solution of MDP in sterile PBS.
- MDP Administration: Inject 150 µg of MDP intraperitoneally into each mouse (except for a negative control group).[2]
- Incubation: Allow the inflammatory response to develop for 4 hours.[2]
- Endpoint Analysis: Proceed with peritoneal lavage collection for cellular analysis and/or RNA extraction from the cellular infiltrate for gene expression analysis.

## Protocol 2: Peritoneal Lavage and Cell Counting

This protocol describes the collection of peritoneal cells to quantify the inflammatory infiltrate.

Materials:

- Sterile PBS
- Syringes and needles
- Centrifuge tubes
- Hemocytometer or automated cell counter
- Microscope
- Cell staining solutions (e.g., Wright-Giemsa stain) for differential cell counting

Procedure:

- **Euthanasia:** Euthanize the mice according to approved institutional guidelines.
- **Peritoneal Lavage:** Expose the peritoneal cavity and inject 5-10 mL of cold, sterile PBS. Gently massage the abdomen to dislodge cells.
- **Cell Collection:** Aspirate the peritoneal fluid containing the inflammatory cells and transfer it to a centrifuge tube.
- **Cell Pelleting:** Centrifuge the collected fluid to pellet the cells.
- **Resuspension:** Discard the supernatant and resuspend the cell pellet in a known volume of PBS.
- **Total Cell Count:** Determine the total number of white blood cells using a hemocytometer or an automated cell counter.
- **Differential Cell Count:** Prepare a cytospin or smear of the cell suspension on a microscope slide. Stain the cells with Wright-Giemsa stain and perform a differential count of neutrophils, lymphocytes, macrophages, etc., under a microscope.

## Protocol 3: RNA Extraction and qRT-PCR Analysis

This protocol outlines the analysis of gene expression changes in the peritoneal infiltrate.

Materials:

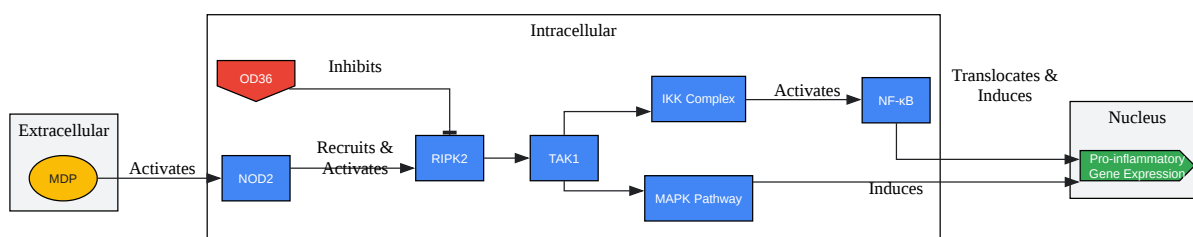
- RNA extraction kit
- Reverse transcription kit
- qPCR master mix
- Primers for target genes (e.g., Ripk2, Tnf, Il6, Ccl2) and a housekeeping gene (e.g., Gapdh, Actb)
- qPCR instrument

Procedure:

- RNA Extraction: Extract total RNA from the pelleted peritoneal cells using a commercial RNA extraction kit according to the manufacturer's instructions.
- RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative Real-Time PCR (qRT-PCR):
  - Prepare the qPCR reaction mix containing cDNA, primers for the target and housekeeping genes, and the qPCR master mix.
  - Perform the qPCR reaction using a thermal cycler.
  - Analyze the results using the  $\Delta\Delta C_t$  method to determine the relative fold change in gene expression between the treatment groups.

## Visualizations

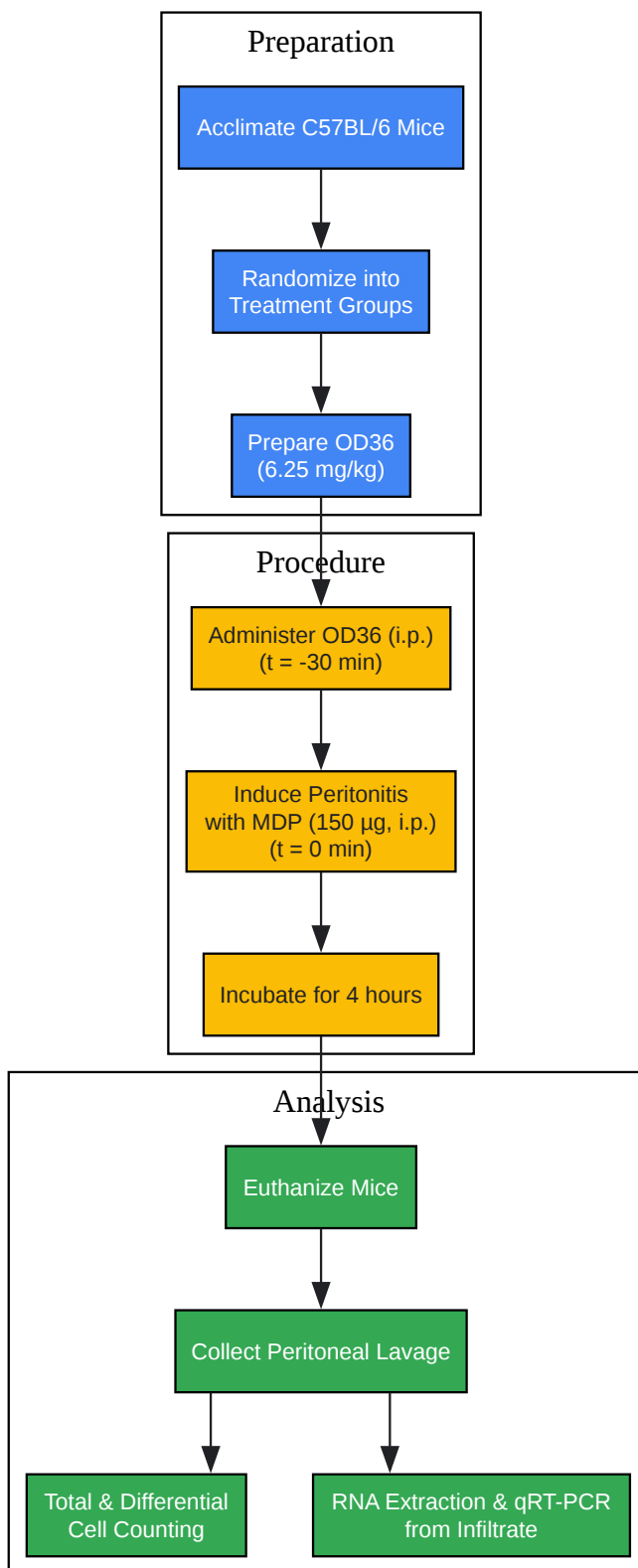
### Signaling Pathway



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Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of **OD36**.

## Experimental Workflow



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Caption: Workflow for the **OD36** in vivo MDP-induced peritonitis model.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
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